

Spectroscopic Profile of 1-Phenyl-1-hexanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Phenyl-1-hexanol**

Cat. No.: **B1583550**

[Get Quote](#)

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1-Phenyl-1-hexanol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide details the experimental protocols for acquiring this data and presents the information in a clear, structured format to facilitate its use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ^1H and ^{13}C NMR data for **1-Phenyl-1-hexanol**.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **1-Phenyl-1-hexanol** exhibits characteristic signals corresponding to the aromatic and aliphatic protons in the molecule. The data, acquired in deuterated chloroform (CDCl_3) at 400 MHz, is presented in Table 1.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.40 – 7.35	m	-	4H	Aromatic (o-, m- protons)
7.32 – 7.28	m	-	1H	Aromatic (p- proton)
4.72 – 4.66	m	-	1H	CH-OH
1.88 – 1.68	m	-	3H	CH ₂ , OH
1.50 – 1.39	m	-	1H	CH ₂
1.33	dd	5.0, 3.8	5H	CH ₂ , CH ₃
0.90	t	7.0	3H	CH ₃

Table 1: ¹H NMR Data for **1-Phenyl-1-hexanol**.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The data for **1-Phenyl-1-hexanol**, acquired in CDCl₃ at 101 MHz, is summarized in Table 2.

Chemical Shift (δ) ppm	Carbon Type
144.9	Quaternary Aromatic
128.4	Aromatic CH
127.5	Aromatic CH
125.9	Aromatic CH
74.7	CH-OH
39.1	CH ₂
31.7	CH ₂
25.5	CH ₂
22.6	CH ₂
14.0	CH ₃

Table 2: ^{13}C NMR Data for **1-Phenyl-1-hexanol**.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-Phenyl-1-hexanol** shows characteristic absorption bands for the hydroxyl and aromatic groups. The key IR absorption data is presented in Table 3.

Wavenumber (cm^{-1})	Intensity	Functional Group	Vibration Mode
~3400	Strong, Broad	O-H	Stretching
3100-3000	Medium	C-H	Aromatic Stretching
3000-2850	Strong	C-H	Aliphatic Stretching
1600-1450	Medium-Weak	C=C	Aromatic Ring Stretching
1260-1050	Strong	C-O	Stretching

Table 3: Key IR Absorption Bands for **1-Phenyl-1-hexanol**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **1-Phenyl-1-hexanol** does not typically show a strong molecular ion peak due to facile fragmentation. The major fragments observed are summarized in Table 4.

m/z	Relative Intensity	Proposed Fragment
107	High	$[\text{C}_7\text{H}_7\text{O}]^+ / [\text{C}_8\text{H}_{11}]^+$
79	Medium	$[\text{C}_6\text{H}_7]^+$
77	Medium	$[\text{C}_6\text{H}_5]^+$

Table 4: Major Mass Spectral Fragments of **1-Phenyl-1-hexanol**.

The base peak at m/z 107 is characteristic of benzylic alcohols and can be attributed to the stable oxonium ion formed by alpha-cleavage, or a tropylum-like cation. The peak at m/z 79 can be attributed to the phenyl radical cation with two additional hydrogens, and the peak at m/z 77 corresponds to the phenyl cation.

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented in this guide.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **1-Phenyl-1-hexanol** in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.
- If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

¹H NMR Acquisition:

- Place the NMR tube in the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the spectrum using a standard pulse sequence (e.g., 30° pulse angle).
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
- Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
- Process the data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) or the internal standard (TMS at 0 ppm).

¹³C NMR Acquisition:

- Use the same sample prepared for ¹H NMR.
- Acquire the spectrum using a proton-decoupled pulse sequence.
- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
- A higher number of scans is typically required to achieve a good signal-to-noise ratio (e.g., 1024 or more) due to the low natural abundance of ¹³C.
- Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy (ATR Method)

Sample Preparation:

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

Data Acquisition:

- Record a background spectrum of the clean, empty ATR crystal.
- Place a small drop of neat **1-Phenyl-1-hexanol** directly onto the center of the ATR crystal.
- Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} .
- The instrument software will automatically subtract the background spectrum from the sample spectrum.
- Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Mass Spectrometry (GC-MS Method)

Sample Preparation:

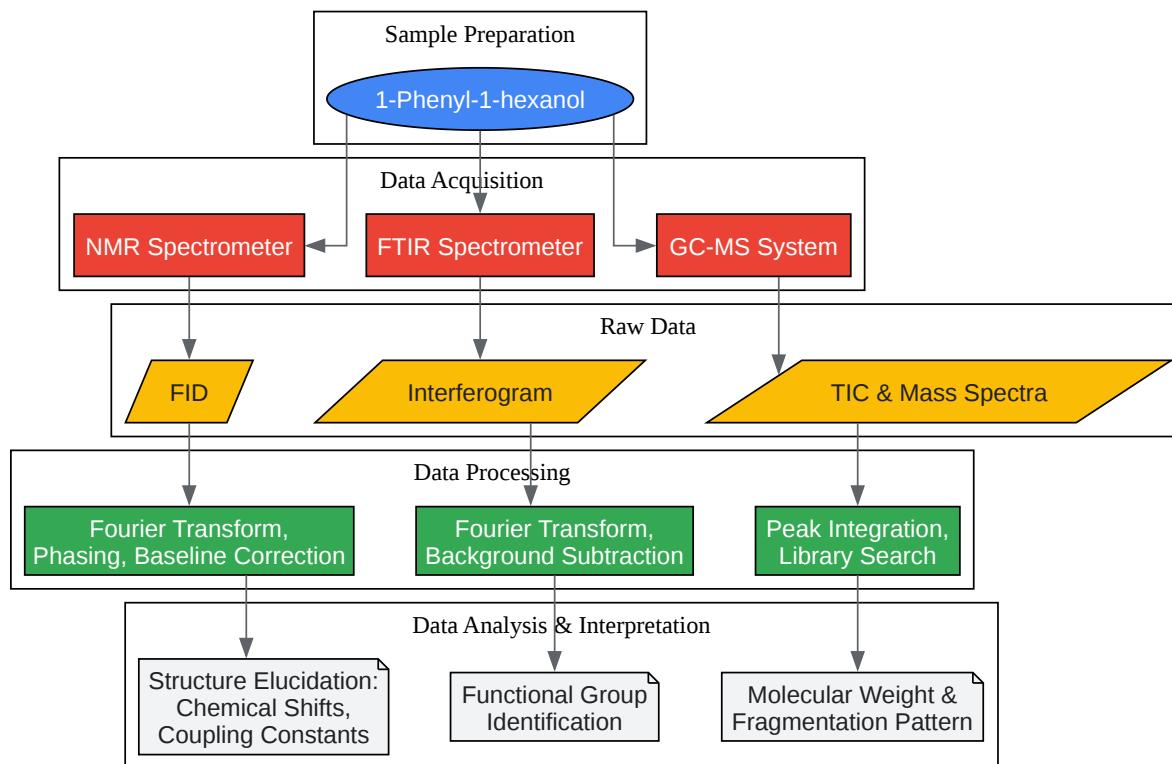
- Prepare a dilute solution of **1-Phenyl-1-hexanol** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

Gas Chromatography (GC) Conditions:

- Column: Use a nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 μm film thickness).
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) to ensure good separation.

Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.


- Mass Range: Scan from a low to high m/z range (e.g., 40-300 amu).
- Ion Source Temperature: Typically around 230 °C.
- Transfer Line Temperature: Typically around 280 °C.

Data Analysis:

- Identify the peak corresponding to **1-Phenyl-1-hexanol** in the total ion chromatogram (TIC).
- Extract the mass spectrum for that peak.
- Analyze the fragmentation pattern to identify the molecular ion (if present) and major fragment ions.

Workflow Visualization

The general workflow for obtaining and analyzing spectroscopic data for a compound like **1-Phenyl-1-hexanol** is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of an organic compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 1-Phenyl-1-hexanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583550#spectroscopic-data-for-1-phenyl-1-hexanol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com